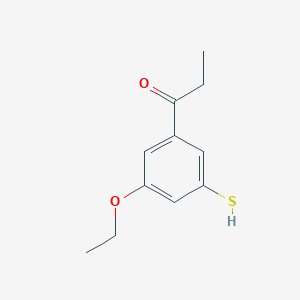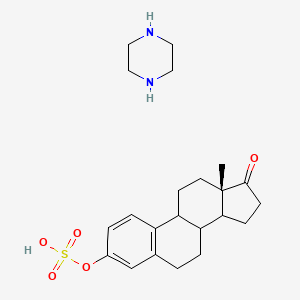
Piperazine estronesulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine estronesulfate is synthesized from estrone through a sulfation reaction. The process involves the use of dimethylformamide/sulfur trioxide complex as the sulfating reactant and dimethylformamide as the solvent. This is followed by the addition of piperazine . The reaction is designed to produce high yields without excessive heat, thus avoiding discoloration and by-product formation .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process ensures high purity and quality of the final product, making it suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Piperazine estronesulfate undergoes various chemical reactions, including hydrolysis and enzymatic conversion. In the body, it is hydrolyzed into estrone, which can then be converted into estradiol by 17β-hydroxysteroid dehydrogenase .
Common Reagents and Conditions: The primary reagents used in the synthesis of this compound include dimethylformamide, sulfur trioxide, and piperazine . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major products formed from the reactions involving this compound are estrone
Properties
Molecular Formula |
C22H32N2O5S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14?,15?,16?,18-;/m0./s1 |
InChI Key |
HZEQBCVBILBTEP-TWCWWGPMSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


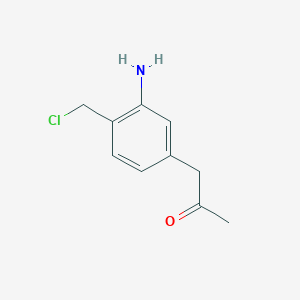
![Methyl 4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate](/img/structure/B14062168.png)
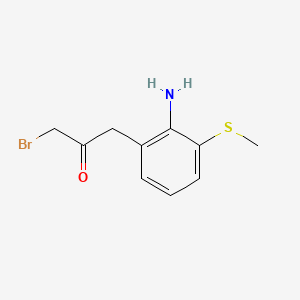
![7-Methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B14062184.png)
![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)
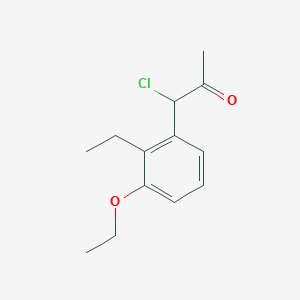

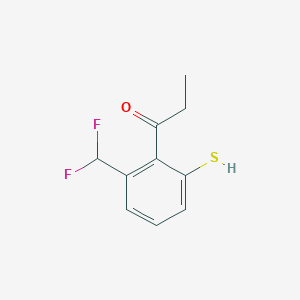
![2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide](/img/structure/B14062218.png)




